2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole
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Overview
Description
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the chloromethyl group in this compound makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring. The reaction conditions usually involve heating the reaction mixture to reflux for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols to form different derivatives.
Oxidation: The compound can be oxidized to form the corresponding benzimidazole N-oxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding benzimidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Benzimidazole N-oxide.
Reduction: Benzimidazole.
Scientific Research Applications
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Agriculture: The compound is used in the synthesis of agrochemicals such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the methyl groups at positions 1 and 5.
2-(Bromomethyl)-1,5-dimethyl-1H-benzo[d]imidazole: Contains a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-1H-benzo[d]oxazole: Contains an oxygen atom in place of the nitrogen atom in the benzimidazole ring.
Uniqueness
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl group and the methyl groups at positions 1 and 5.
Properties
CAS No. |
68426-73-3 |
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Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(chloromethyl)-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6H2,1-2H3 |
InChI Key |
XKIXLCDXGSNKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CCl)C |
Origin of Product |
United States |
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